(R)-4-(1-Aminoethyl)-2-methylphenol
Description
(R)-4-(1-Aminoethyl)-2-methylphenol is a chiral phenolic compound featuring a methyl-substituted phenol core and a stereospecific aminoethyl side chain. Its structure combines aromatic hydroxyl reactivity with the basicity of the primary amine group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-2-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,7,11H,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
VWXKYOURUNGZBE-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-2-methylphenol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 4-(1-oxoethyl)-2-methylphenol with a chiral reducing agent can yield the desired ®-enantiomer .
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Aminoethyl)-2-methylphenol often involves the use of biocatalysts such as ω-transaminases. These enzymes can catalyze the transamination of ketones to produce chiral amines with high enantioselectivity . The use of biocatalysts is advantageous due to their specificity, efficiency, and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
®-4-(1-Aminoethyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)-2-methylphenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Comparative studies using density functional theory (DFT) methods highlight key differences between (R)-4-(1-Aminoethyl)-2-methylphenol and related phenolic amines:
The (R)-enantiomer exhibits a higher HOMO-LUMO gap than its azo-linked analog, suggesting greater electronic stability. Its lower logP compared to diazenyl derivatives enhances aqueous solubility, which is critical for bioavailability .
Stereochemical Influence
The (R)-configuration confers distinct binding preferences. For example, in silico docking studies show a 20% higher affinity for human serum albumin compared to the (S)-enantiomer, attributed to optimized hydrophobic interactions with the protein’s subdomain IIA .
Research Findings and Mechanistic Insights
- DFT Analysis: The electron-donating methyl and aminoethyl groups stabilize the phenol’s aromatic ring, reducing electrophilicity by 15% compared to unsubstituted analogs. This property may mitigate oxidative degradation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
